molecular formula C21H32O5 B1207593 18-Hydroxy-11-dehydrotetrahydrocorticosterone CAS No. 7050-24-0

18-Hydroxy-11-dehydrotetrahydrocorticosterone

Cat. No.: B1207593
CAS No.: 7050-24-0
M. Wt: 364.5 g/mol
InChI Key: UQRPWWKJWZFNAE-GMPOBFAFSA-N
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Description

18-Hydroxy-11-dehydrotetrahydrocorticosterone is a naturally occurring corticosteroid. It is a derivative of tetrahydrodehydrocorticosterone and is classified as a 21-hydroxy steroid. This compound is known for its significant role in various biological processes, particularly in the regulation of mineralocorticoid activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Hydroxy-11-dehydrotetrahydrocorticosterone typically involves the hydroxylation of 11-deoxycorticosterone. This process is catalyzed by the enzyme cytochrome P450 11B3 (CYP11B3) in rats . In humans, the hydroxylation is facilitated by the enzyme aldosterone synthase (CYP11B2) . The reaction conditions generally require a controlled environment with specific temperature and pH levels to ensure the proper functioning of the enzymes.

Industrial Production Methods: Industrial production of this compound involves biotechnological methods where genetically engineered microorganisms or cell lines expressing the necessary enzymes are used. These methods allow for the large-scale production of the compound under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 18-Hydroxy-11-dehydrotetrahydrocorticosterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed:

    Oxidation: The major products include 11-dehydrocorticosterone and other oxidized derivatives.

    Reduction: The major products include tetrahydrocorticosterone and other reduced derivatives.

    Substitution: The major products include various substituted corticosteroids depending on the reagents used.

Scientific Research Applications

18-Hydroxy-11-dehydrotetrahydrocorticosterone has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of corticosteroid metabolism and synthesis.

    Biology: It is used to study the regulation of mineralocorticoid activity and its effects on electrolyte balance.

    Medicine: It is investigated for its potential therapeutic applications in treating conditions related to mineralocorticoid excess, such as hypertension and hyperaldosteronism.

    Industry: It is used in the production of corticosteroid-based pharmaceuticals and as a biochemical marker in diagnostic assays.

Mechanism of Action

18-Hydroxy-11-dehydrotetrahydrocorticosterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte balance and blood pressure regulation. The molecular targets include ion channels and transporters that regulate sodium and potassium levels in cells .

Comparison with Similar Compounds

    11-Dehydrocorticosterone: A precursor in the biosynthesis of 18-Hydroxy-11-dehydrotetrahydrocorticosterone.

    18-Hydroxycorticosterone: Another hydroxylated corticosteroid with similar biological activity.

    Tetrahydrodehydrocorticosterone: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which confers distinct biological properties. Its ability to regulate mineralocorticoid activity more effectively than its precursors and analogs makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRPWWKJWZFNAE-GMPOBFAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990703
Record name 3,18,21-Trihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7050-24-0
Record name 18-Hydroxy-11-dehydrotetrahydrocorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,18,21-Trihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Hydroxy-11-dehydrotetrahydrocorticosterone
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18-Hydroxy-11-dehydrotetrahydrocorticosterone
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18-Hydroxy-11-dehydrotetrahydrocorticosterone
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18-Hydroxy-11-dehydrotetrahydrocorticosterone
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18-Hydroxy-11-dehydrotetrahydrocorticosterone
Reactant of Route 6
18-Hydroxy-11-dehydrotetrahydrocorticosterone

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